

6-Dehydrogingerdione: A Comprehensive Technical Guide to its Therapeutic Potential

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Compound of Interest

Compound Name: 6-Dehydrogingerdione

Cat. No.: B15567128

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Abstract

6-Dehydrogingerdione, a bioactive phenolic compound isolated from the rhizomes of *Zingiber officinale* (ginger), has emerged as a promising candidate for therapeutic development.^{[1][2][3]} This technical guide provides an in-depth overview of the current scientific understanding of **6-dehydrogingerdione's** multifaceted pharmacological activities, including its neuroprotective, anti-cancer, anti-inflammatory, and metabolic regulatory effects. Detailed summaries of quantitative data, experimental methodologies, and signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Ginger has a long history of use in traditional medicine.^[4] Modern phytochemical research has identified a variety of bioactive constituents within ginger, with gingerols, shogaols, and related phenolic ketones being of significant interest.^[4] **6-Dehydrogingerdione** is one such compound that has demonstrated a range of potent biological activities.^{[5][6]} This guide synthesizes the existing literature to provide a technical resource for the scientific community.

Chemical and Physical Properties

- IUPAC Name: (E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-ene-3,5-dione^[1]

- Molecular Formula: C₁₇H₂₂O₄[\[1\]](#)
- Molecular Weight: 290.4 g/mol [\[1\]](#)
- Appearance: Pale yellow compound[\[7\]](#)
- Solubility: Lipophilic, with low aqueous solubility. A common vehicle for in vivo studies is a mixture of DMSO, PEG300, Tween 80, and saline.[\[8\]](#)

Therapeutic Applications and Mechanisms of Action

6-Dehydrogingerdione exhibits a broad spectrum of therapeutic potential, stemming from its influence on key cellular signaling pathways.

Neuroprotection

6-Dehydrogingerdione has shown significant promise as a neuroprotective agent, primarily through its potent antioxidant and anti-inflammatory activities.[\[4\]](#)[\[5\]](#)[\[9\]](#)

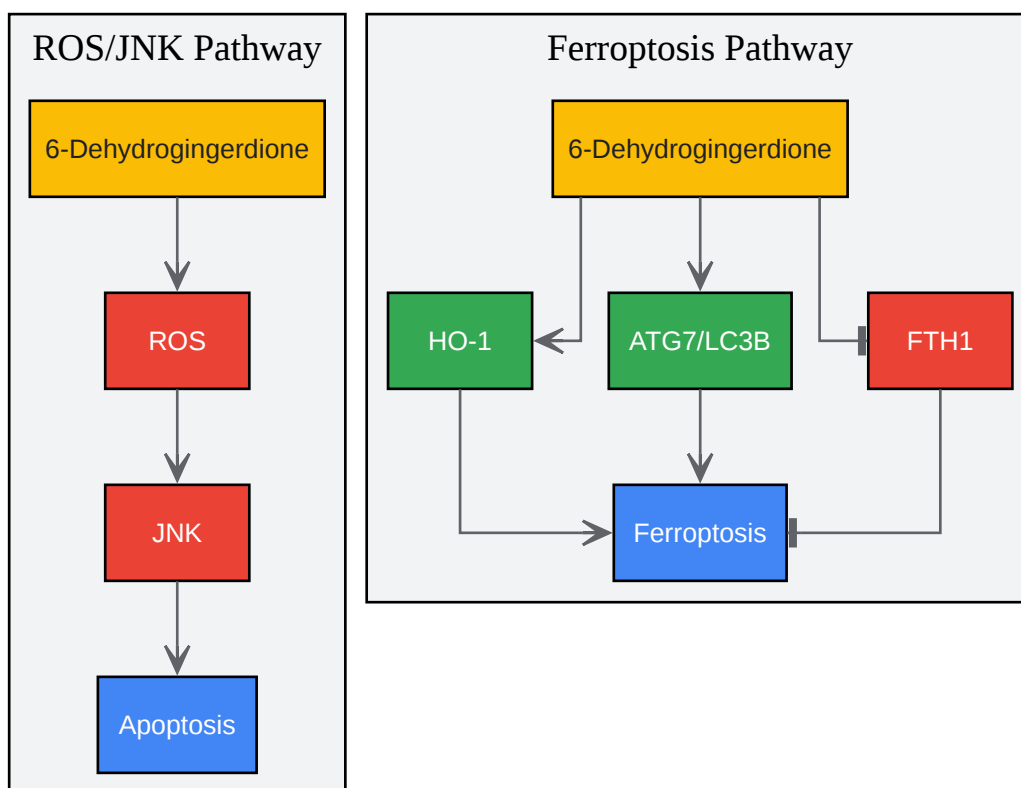
Mechanism of Action:

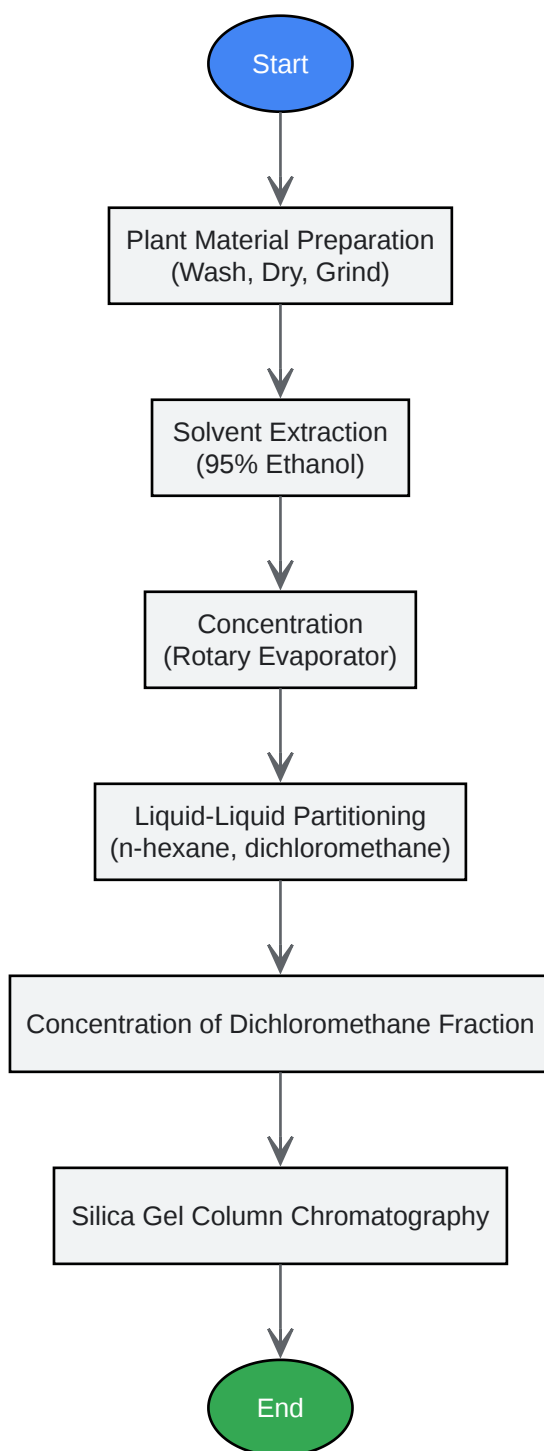
- **Activation of the Keap1-Nrf2-ARE Pathway:** **6-Dehydrogingerdione** activates the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[\[5\]](#)[\[9\]](#) This leads to the upregulation of phase II antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which protect neuronal cells from oxidative stress.[\[4\]](#)[\[5\]](#)[\[9\]](#)
- **Free Radical Scavenging:** The compound directly scavenges various free radicals, mitigating oxidative damage to neuronal cells.[\[4\]](#)[\[5\]](#)
- **Anti-neuroinflammatory Effects:** In microglial cells, a related compound, 12-dehydrogingerdione, has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and prostaglandin E2 (PGE2) by suppressing the Akt/IKK/NF-κB signaling pathway.[\[10\]](#)[\[11\]](#)

Supporting Evidence:

- In PC12 cells, a neuron-like rat pheochromocytoma cell line, pretreatment with **6-dehydrogingerdione** provided significant cytoprotection against oxidative stress-induced cell damage.[5][9]
- Studies on dehydrozingerone, a similar compound, in a Drosophila model of Parkinson's disease demonstrated prevention of dopaminergic neuron loss.[12][13]

Signaling Pathway:





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